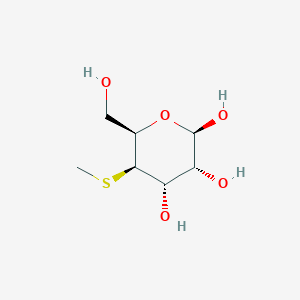
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound contains a hydroxymethyl group, a methylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction to the alcohol. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to certain natural products allows it to be used as a model compound in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final products for specific uses.
作用機序
The mechanism of action of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methyloxane-2,3,4-triol: Lacks the methylsulfanyl group, affecting its reactivity and applications.
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-ethoxysulfanyloxane-2,3,4-triol: Contains an ethoxysulfanyl group instead of a methylsulfanyl group, altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
特性
分子式 |
C7H14O5S |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4+,5-,6+,7-/m1/s1 |
InChIキー |
UYUQSQYXZFSOEM-IBISWUOJSA-N |
異性体SMILES |
CS[C@H]1[C@H](O[C@H]([C@@H]([C@@H]1O)O)O)CO |
正規SMILES |
CSC1C(OC(C(C1O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
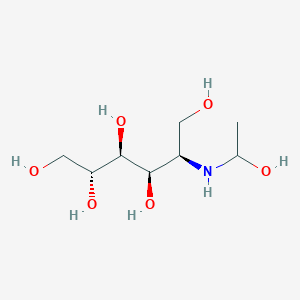
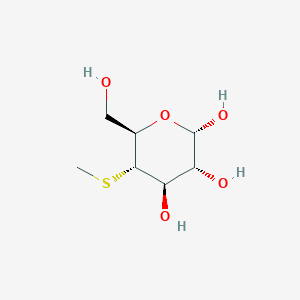
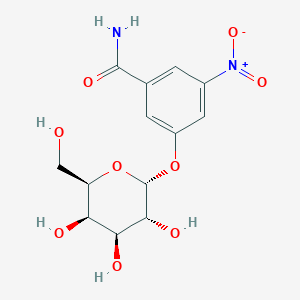
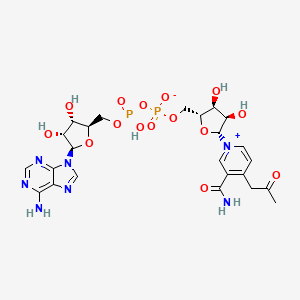
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
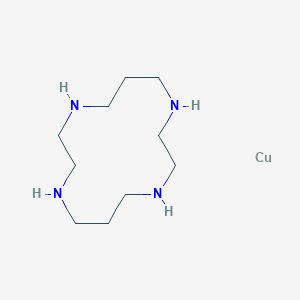
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
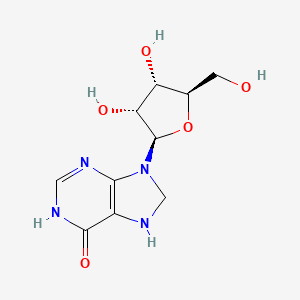
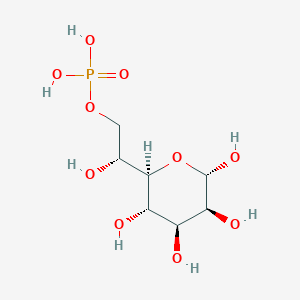
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
